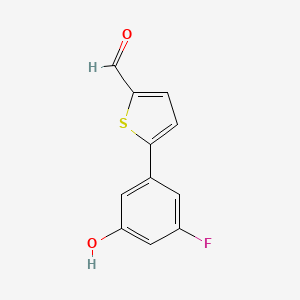
5-(2-Chlorophenyl)-3-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)-3-fluorophenol, or 5-CFP, is a phenolic compound that has been studied extensively due to its unique properties. It has been used in a variety of scientific research applications, including drug development, medicinal chemistry, and biochemistry. 5-CFP has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the mechanisms of action of various compounds.
科学的研究の応用
5-CFP has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various compounds, including drugs and hormones. It has also been used in medicinal chemistry to study the structure-activity relationships of various compounds. In addition, 5-CFP has been used in biochemistry to study the structure and function of proteins, as well as in drug development to study the pharmacokinetics and pharmacodynamics of various compounds.
作用機序
The mechanism of action of 5-CFP is not fully understood. However, it is believed to interact with various proteins and enzymes, which can lead to a variety of biochemical and physiological effects. For example, 5-CFP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, 5-CFP has been shown to interact with various other proteins, such as the nuclear receptor PPARγ, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-CFP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme COX-2, which can lead to the inhibition of prostaglandin synthesis. In addition, 5-CFP has been shown to interact with the nuclear receptor PPARγ, which can lead to the modulation of gene expression. Furthermore, 5-CFP has been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects.
実験室実験の利点と制限
5-CFP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be purified by column chromatography. In addition, it has a wide range of biochemical and physiological effects, which makes it useful for studying the mechanisms of action of various compounds. However, there are also some limitations to using 5-CFP in laboratory experiments. For example, it is not very soluble in water, and its effects on some proteins and enzymes may not be as pronounced as with other compounds.
将来の方向性
There are many potential future directions for the use of 5-CFP in scientific research. For example, it could be used to study the mechanisms of action of other compounds, such as hormones and drugs. In addition, it could be used to study the structure and function of proteins, and to develop new drugs and treatments. Finally, it could be used to study the effects of various environmental factors, such as pollutants, on biochemical and physiological processes.
合成法
The synthesis of 5-CFP is a multi-step process that requires the use of several chemicals. The first step involves the reaction of 2-chlorophenol and fluorobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 5-CFP and 4-CFP. The mixture is then treated with a reagent such as para-toluenesulfonic acid, which selectively converts the 4-CFP to 5-CFP. The final product is then purified by column chromatography.
特性
IUPAC Name |
3-(2-chlorophenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROJJFLCDYAWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684208 |
Source


|
| Record name | 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-71-0 |
Source


|
| Record name | 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














